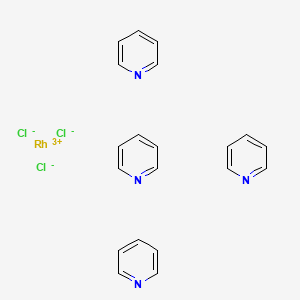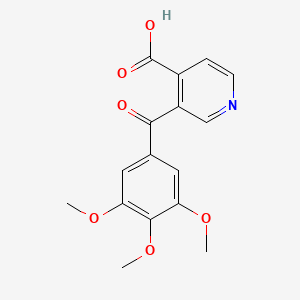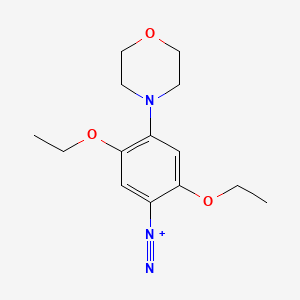![molecular formula C11H17O3PS2 B13738722 o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate CAS No. 42879-57-2](/img/structure/B13738722.png)
o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate is a chemical compound known for its unique structure and properties It is a phosphorothioate ester, which means it contains a phosphorus atom bonded to sulfur and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate typically involves the reaction of o-ethyl o-methyl phosphorochloridothioate with 3-methyl-4-(methylsulfanyl)phenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help maintain precise control over reaction conditions, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphines or thiols.
Substitution: The ester groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphines or thiols.
Substitution: Various phosphorothioate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate linkages.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of neurological disorders.
Industry: It is used in the development of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mécanisme D'action
The mechanism of action of o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate involves the inhibition of enzymes by forming covalent bonds with the active site. The phosphorus atom in the compound interacts with nucleophilic residues in the enzyme, leading to the formation of a stable phosphorothioate-enzyme complex. This interaction disrupts the normal function of the enzyme, resulting in its inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- o-Ethyl o-methyl o-[4-methyl-3-(methylsulfanyl)phenyl] phosphorothioate
- o-Ethyl o-methyl o-[3-methyl-4-(ethylsulfanyl)phenyl] phosphorothioate
- o-Ethyl o-methyl o-[3-methyl-4-(methylsulfinyl)phenyl] phosphorothioate
Uniqueness
o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its ability to interact with enzymes, making it a potent inhibitor. Additionally, the combination of ethyl and methyl groups on the phosphorus atom provides a balance of hydrophobic and hydrophilic properties, contributing to its versatility in various applications.
Propriétés
Numéro CAS |
42879-57-2 |
|---|---|
Formule moléculaire |
C11H17O3PS2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
ethoxy-methoxy-(3-methyl-4-methylsulfanylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17O3PS2/c1-5-13-15(16,12-3)14-10-6-7-11(17-4)9(2)8-10/h6-8H,5H2,1-4H3 |
Clé InChI |
LBSJDKVSJIOISM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OC)OC1=CC(=C(C=C1)SC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


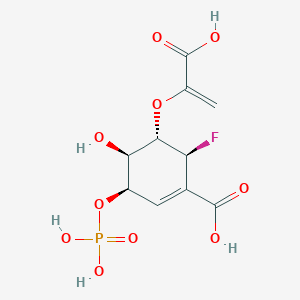
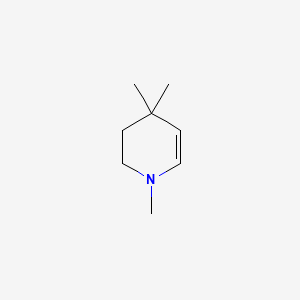

![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)



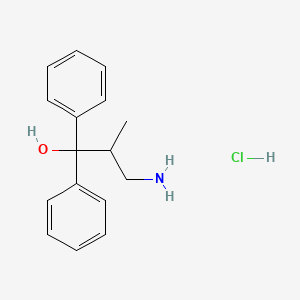
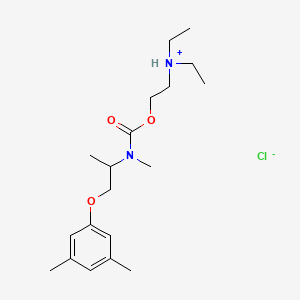
![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate](/img/structure/B13738725.png)
